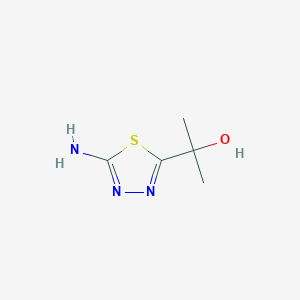

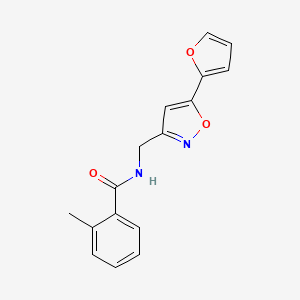

4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-(pyrrolidin-1-ylsulfonyl)benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-(pyrrolidin-1-ylsulfonyl)benzoate" is a complex molecule that appears to be a derivative of a pyran compound with additional heterocyclic and aromatic substituents. This molecule is not directly mentioned in the provided papers, but the papers do discuss related heterocyclic compounds that could provide insight into the synthesis, structure, and properties of the compound .

Synthesis Analysis

The synthesis of complex heterocyclic compounds often involves multi-step reactions, starting from simpler precursors. For example, the synthesis of 6-methyl-4-oxo-4H- -benzopyran-3-carboxaldehyde involves the reaction of benzaldehyde with other compounds in a one-step reaction . Similarly, the synthesis of 1,5-disubstituted-4-oxo-4,5-dihydro-1H-pyrazolo[4,3-c]pyridine-7-carboxamides from commercially available precursors demonstrates a multi-step approach suitable for constructing a library of compounds . These methods could potentially be adapted for the synthesis of the compound , considering the presence of a pyran core and the need for specific substituents.

Molecular Structure Analysis

The molecular structure of heterocyclic compounds can be complex, with various substituents affecting the overall conformation and reactivity. For instance, the structure of N-[4-(4-Chlorophenyl)-3-methyl-6-oxo-1-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-5-yl]benzamide shows that all atoms of the pyrazolo[3,4-b]pyridine system, except for two adjacent carbon atoms, lie in one plane . This planarity could be relevant to the compound , as the pyran core may exhibit similar structural features.

Chemical Reactions Analysis

The reactivity of heterocyclic compounds can be influenced by the presence of different functional groups. For example, the reaction of 4-oxo-4H- -benzopyran-3-carboxaldehydes with amino compounds in the presence of a catalyst can lead to the formation of pyrazolo[3,4-b]pyridines . This indicates that the compound may also undergo reactions with nucleophiles, given its multiple reactive sites such as the carboxamido and sulfonyl groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds are determined by their molecular structure. For instance, the presence of a 1,2,4-oxadiazole ring in a compound can influence its biological activity . The compound , with its thiadiazole and pyran components, is likely to exhibit unique physical properties such as solubility and chemical properties like reactivity towards various reagents, which could be inferred from studies on similar heterocyclic systems.

Aplicaciones Científicas De Investigación

Heterocyclic Synthesis Applications

One area of application is in the synthesis of heterocyclic compounds. For instance, the work by Mohareb et al. (2004) on thiophenylhydrazonoacetates in heterocyclic synthesis showcases the potential of related thiophene derivatives in generating a variety of nitrogen nucleophile-reactive heterocycles, including pyrazole, isoxazole, and pyrimidine derivatives (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004). This highlights the compound's utility in expanding the chemical space of heterocyclic compounds with potential applications in pharmaceuticals and materials science.

Functionalization Reactions

Research by Yıldırım et al. (2005) on functionalization reactions of 4-Benzoyl-1,5-Diphenyl-1H-Pyrazole-3-Carboxylic Acid and Acid Chloride with 2,3-Diaminopyridine illustrates the chemical versatility of pyrazole derivatives through various functionalization reactions (Yıldırım, Kandemirli, & Demir, 2005). This type of research underlines the potential of using related compounds in synthesizing a wide range of functionalized molecules for diverse applications.

Biological Activity Studies

Isloor, Kalluraya, and Sridhar Pai (2010) explored the synthesis of new benzo[b]thiophene derivatives, focusing on their antibacterial, antifungal, and anti-inflammatory activities. This study underscores the importance of thiophene-containing molecules due to their broad spectrum of pharmacological properties (Isloor, Kalluraya, & Sridhar Pai, 2010). It demonstrates the potential medicinal applications of compounds structurally related to the query compound, highlighting their significance in the development of new therapeutics.

Synthesis of Novel Compounds

The study by Myannik et al. (2018) on the synthesis of novel copper(II), cobalt(II), and nickel(II) complexes with thiadiazole derivatives reveals the potential of these compounds in creating metal-organic frameworks and complexes (Myannik, Yarovenko, Beloglazkina, Moiseeva, & Krayushkin, 2018). Such research points toward applications in catalysis, material science, and possibly molecular electronics, showcasing the versatility of these compounds beyond biological applications.

Propiedades

IUPAC Name |

[4-oxo-6-[[5-(thiophene-2-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]pyran-3-yl] 4-pyrrolidin-1-ylsulfonylbenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N4O7S4/c29-18-12-16(14-37-24-27-26-23(38-24)25-21(30)20-4-3-11-36-20)34-13-19(18)35-22(31)15-5-7-17(8-6-15)39(32,33)28-9-1-2-10-28/h3-8,11-13H,1-2,9-10,14H2,(H,25,26,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBLLWDWAJLSAHM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)OC3=COC(=CC3=O)CSC4=NN=C(S4)NC(=O)C5=CC=CS5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N4O7S4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

604.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-acetylphenyl)-2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2508381.png)

![5-methyl-N-(6-sulfamoylbenzo[d]thiazol-2-yl)isoxazole-3-carboxamide](/img/structure/B2508384.png)

![6-[(4-Methylphenyl)methylsulfanyl]-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2508385.png)

![1-(2-(indolin-1-yl)-2-oxoethyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2508387.png)

![3-{[2-(3,4-dimethoxyphenyl)-2-oxoethyl]sulfanyl}-7-phenyl[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2508388.png)

![Tert-butyl 7-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]-5-methyl-1,2,4,5-tetrahydro-3-benzazepine-3-carboxylate](/img/structure/B2508392.png)

![2-((2-(4-chlorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N,N-diethylacetamide](/img/structure/B2508396.png)

![3-(3-methoxyphenyl)-2-(propylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2508399.png)